3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride
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Overview
Description
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is a chemical compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
Mechanism of Action
Target of Action
The compound 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is an extracellular signal-regulated kinase (ERK) docking domain inhibitor . ERK is a key protein in the MAPK/ERK pathway, which plays a crucial role in regulating cell functions such as proliferation, differentiation, and survival .
Mode of Action
This compound inhibits ERK binding rather than ERK activity at the ATP domain . By inhibiting the docking domain of ERK, it prevents the protein from interacting with its downstream targets, thereby disrupting the signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to cellular responses such as growth, differentiation, and survival .
Pharmacokinetics
Similar compounds, such as tryptamine, have been shown to have good bioavailability and are able to cross the blood-brain barrier
Result of Action
The inhibition of ERK binding by this compound disrupts the MAPK/ERK signaling pathway . This can lead to a variety of cellular effects, depending on the specific context and cell type. For example, it may inhibit cell proliferation or survival, potentially making it useful in the treatment of diseases characterized by abnormal cell growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules in the environment, such as other signaling molecules or drugs, can potentially interact with the compound and alter its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride typically involves the reaction of 2-aminoethanethiol with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazolidine ring. The final product is obtained by treating the thiazolidine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A parent compound with similar structural features.
2-Aminoethanethiol: A precursor in the synthesis of the compound.
Maleic Anhydride: Another precursor used in the synthesis.
Uniqueness
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSVYLLONFKJSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19382-49-1 |
Source
|
Record name | 2,4-Thiazolidinedione, 3-(2-aminoethyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019382491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19382-49-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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